{1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a complex organic compound that features a benzothiazole ring fused with a piperidine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperidine and pyrrolidine moieties are then introduced through nucleophilic substitution reactions, followed by the addition of the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it valuable in understanding biochemical pathways .
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents for treating diseases such as tuberculosis and cancer. The benzothiazole moiety is known for its antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of {1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar chemical properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
{1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is unique due to its combination of benzothiazole, piperidine, and pyrrolidine moieties.
Properties
IUPAC Name |
[1-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13-4-2-6-16-17(13)19-18(23-16)20-10-7-14(8-11-20)21-9-3-5-15(21)12-22/h2,4,6,14-15,22H,3,5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUPWXWJSTQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)N4CCCC4CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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